molecular formula C15H20N6O4 B10957833 ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate

ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate

Cat. No.: B10957833
M. Wt: 348.36 g/mol
InChI Key: NZWKCPGUSIZEJK-UHFFFAOYSA-N
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Description

Ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings, a carbamoyl group, and an oxoacetate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Rings: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole rings.

    Introduction of the Carbamoyl Group: The pyrazole intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of the Oxoacetate Moiety: The final step involves the esterification of the intermediate with ethyl oxalyl chloride to form the oxoacetate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetate moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate can be compared with other pyrazole derivatives, such as:

    1,3-Dimethyl-5-pyrazolone: A simpler pyrazole derivative with different biological activities.

    4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one: Another pyrazole derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

ethyl 2-[[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-ethylpyrazol-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C15H20N6O4/c1-5-21-12(13(22)18-10-7-16-20(4)9(10)3)11(8-17-21)19-14(23)15(24)25-6-2/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,23)

InChI Key

NZWKCPGUSIZEJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C(=O)OCC)C(=O)NC2=C(N(N=C2)C)C

Origin of Product

United States

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